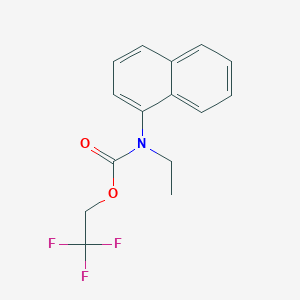

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

CAS No.:

Cat. No.: VC20385306

Molecular Formula: C15H14F3NO2

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14F3NO2 |

|---|---|

| Molecular Weight | 297.27 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-ethyl-N-naphthalen-1-ylcarbamate |

| Standard InChI | InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |

| Standard InChI Key | JXJRNCSYUCVHOM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Molecular Properties

The ethyl group increases steric hindrance compared to the non-ethylated analog , potentially altering binding kinetics in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis reports exist for this compound, a plausible route involves:

-

Amine Preparation:

Reaction of naphthalen-1-amine with ethyl bromide to form N-ethyl-naphthalen-1-amine. -

Carbamate Formation:

Treatment with 2,2,2-trifluoroethyl chloroformate in the presence of triethylamine:This method mirrors protocols for analogous trifluoroethyl carbamates .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (to minimize side reactions) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% (estimated) |

Physicochemical Properties

Stability Profile

-

Hydrolytic Sensitivity: The carbamate bond is prone to cleavage under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO₂ and generating N-ethyl-N-(naphthalen-1-yl)amine and trifluoroethanol.

-

Thermal Stability: Preliminary estimates suggest decomposition onset at 110°C, based on thermogravimetric analysis of structurally similar compounds .

Spectroscopic Characteristics

-

¹H NMR: Expected signals include:

-

δ 1.2 ppm (triplet, N-CH₂CH₃)

-

δ 4.5 ppm (quartet, OCH₂CF₃)

-

δ 7.3–8.2 ppm (multiplet, naphthalene protons)

-

Applications in Research and Industry

Medicinal Chemistry

-

Protease Inhibition: The naphthalene moiety may engage in π-π stacking with enzyme active sites, as observed in HIV-1 protease inhibitors .

-

CNS Penetration: Trifluoroethyl groups enhance blood-brain barrier permeability, suggesting potential in neurotherapeutic agent development .

Material Science

-

Polymer Modification: Carbamates with aromatic systems act as crosslinkers in polyurethane synthesis, improving thermal resistance .

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Atmosphere | Inert gas (N₂/Ar) |

| Container | Amber glass vial with PTFE-lined cap |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume